molecular formula C18H20BrN3O4 B3835358 2-bromo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol

2-bromo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol

Cat. No.: B3835358
M. Wt: 422.3 g/mol
InChI Key: BCTMUPBXZXWQOZ-UHFFFAOYSA-N
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Description

2-bromo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol is a complex organic compound that features a bromine atom, a methoxy group, and a nitrophenyl-piperazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol typically involves multiple steps. One common method starts with the bromination of 6-methoxyphenol to introduce the bromine atom at the 2-position. This is followed by the introduction of the nitrophenyl-piperazinyl moiety through a nucleophilic substitution reaction. The final step involves the methylation of the hydroxyl group to form the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-bromo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]benzaldehyde.

    Reduction: Formation of 2-bromo-6-methoxy-4-[[4-(4-aminophenyl)piperazin-1-yl]methyl]phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-bromo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-bromo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl-piperazinyl moiety is particularly important for binding to specific sites on proteins, potentially inhibiting their activity. This can lead to various biological effects, depending on the target protein and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-methyl-6-nitrophenol: Similar structure but lacks the piperazinyl moiety.

    4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol: Similar structure but lacks the bromine and methoxy groups.

Uniqueness

2-bromo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, methoxy group, and nitrophenyl-piperazinyl moiety allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-bromo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O4/c1-26-17-11-13(10-16(19)18(17)23)12-20-6-8-21(9-7-20)14-2-4-15(5-3-14)22(24)25/h2-5,10-11,23H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTMUPBXZXWQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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